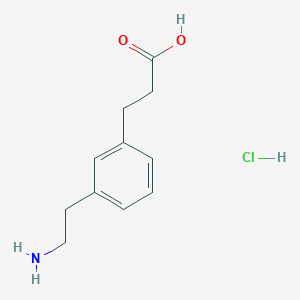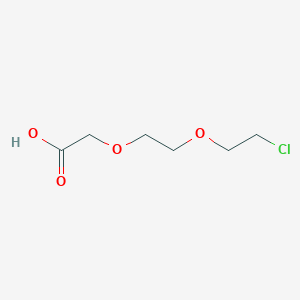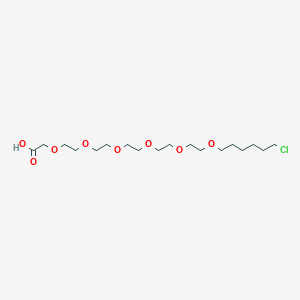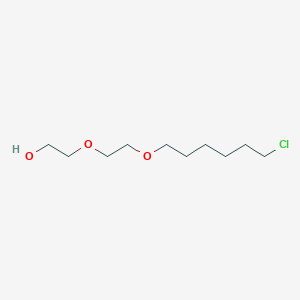![molecular formula C7H9IO2 B8089516 Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Vue d'ensemble
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C7H9IO2 and its molecular weight is 252.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Bicyclo[1.1.1]pentan-1-amine : This compound has been identified as a unique and important moiety in medicinal chemistry. A route using reduction of 1-azido-3-iodobicyclo[1.1.1]pentane has been explored for its synthesis, highlighting its potential versatility in chemical synthesis (Goh et al., 2014).
Formation of Cyclopentenols and Macrocycles : Methyl 3,3-dimethylcyclopropene-1-carboxylate, a derivative, has been used to synthesize 2-aminobicyclo[2.1.0]pentane derivatives. These compounds can be transformed into cyclopentenols, offering insights into new synthetic pathways (Franck-Neumann et al., 1989).
Metal-Halogen Exchange Studies : Research has shown that 1-Iodobicyclo[1.1.1]pentane, closely related to the subject compound, reacts with t-butyllithium via a metal-halogen exchange process. This study contributes to understanding reactions involving halogens in organic compounds (Della & Taylor, 1991).
Incorporation into Peptides : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid have been synthesized and incorporated into linear and cyclic peptides. This highlights the compound's potential in the development of new peptide-based therapeutics (Pätzel et al., 2004).
Synthesis of Novel Cage Quaternary Salts : Studies on nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane have led to the synthesis of cage quaternary salts, which could have implications in materials science and catalysis (Adcock & Gakh, 1992).
"Click" Reaction Studies : The bicyclo[1.1.1]pentane unit has been studied as a bioisostere in drug molecules. Syntheses of different bicyclo[1.1.1]pentane triazole building blocks have been developed, demonstrating the compound's role in advancing synthetic chemistry for drug development (Sitte et al., 2020).
Propriétés
IUPAC Name |
methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSNAPYRXGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)
![3-bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8089484.png)




![1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)

![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
